molecular formula C25H38O4 B1246646 Sesterstatin 1

Sesterstatin 1

Cat. No. B1246646
M. Wt: 402.6 g/mol
InChI Key: IELITCZHWCOSJX-VAWUUXLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sesterstatin 1 is a scalarane sesterterpenoid isolated from the marine sponge Hyrtios erectus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a scalarane sesterterpenoid, a terpene lactone, an organic heteropentacyclic compound, a gamma-lactone and a secondary alcohol.

Scientific Research Applications

Antimycobacterial Properties

Sesterstatin 1, identified in the Red Sea sponge Hyrtios erecta, has demonstrated potential in antimycobacterial applications. A study highlighted the isolation of sesterstatin 7, a compound closely related to sesterstatin 1, from Hyrtios erecta, showing significant inhibition of Mycobacterium tuberculosis (Youssef, Shaala, & Emara, 2005).

Cancer Cell Growth Inhibition

Sesterstatin 1 is part of a group of compounds that have been found to inhibit cancer cell growth. Sesterstatins 1-3, isolated from the marine sponge Hyrtios erecta, were specifically active against P-388 lymphocytic leukemia and displayed varying inhibitory activities against Gram-positive bacteria like Staphylococcus aureus (Pettit et al., 1998). Another study noted sesterstatin 6's significant inhibitory effect against a series of human tumor cell lines, positioning sesterstatins as notable antineoplastic agents (Pettit, Tan, & Cichacz, 2005).

Cytotoxic Properties

Research has also indicated the cytotoxic potential of sesterstatins. Sesterstatins 4 and 5, isolated from Hyrtios erecta, were identified as moderate inhibitors of cancer cells. These compounds have been noted for their potential in cancer therapy, especially considering their structural uniqueness and bioactivity (Pettit et al., 1998).

properties

Product Name

Sesterstatin 1

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(5aS,5bR,7aR,9S,11aR,11bR,13R,13aS)-9,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one

InChI

InChI=1S/C25H38O4/c1-22(2)15-8-10-24(4)16-7-6-14-13-29-21(28)20(14)25(16,5)19(27)12-17(24)23(15,3)11-9-18(22)26/h15-19,26-27H,6-13H2,1-5H3/t15-,16-,17+,18-,19+,23-,24-,25+/m0/s1

InChI Key

IELITCZHWCOSJX-VAWUUXLBSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@]4([C@H]2CCC5=C4C(=O)OC5)C)O)(CC[C@@H](C3(C)C)O)C

Canonical SMILES

CC1(C2CCC3(C4CCC5=C(C4(C(CC3C2(CCC1O)C)O)C)C(=O)OC5)C)C

synonyms

sesterstatin 1
sesterstatin-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sesterstatin 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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